Phosphatidylserine
Phosphatidylserine
Phosphatidylethanolamine is the most abundant phospholipid in prokaryotes and the second most abundant found in the membrane of mammalian, plant, and yeast cells, comprising approximately 25% of total mammalian phospholipids. In the brain, phosphatidylethanolamine comprises almost half of the total phospholipids. It is synthesized mainly through the cytidine diphosphate-ethanolamine and phosphatidylserine decarboxylation pathways, which occur in the endoplasmic reticulum (ER) and mitochondrial membranes, respectively. It is a precursor in the synthesis of phosphatidylcholine and arachidonoyl ethanolamide and is a source of ethanolamine used in various cellular functions. In E. coli, phosphatidylethanolamine deficiency prevents proper assembly of lactose permease, suggesting a role as a lipid chaperone. It is a cofactor in the propagation of prions in vitro and can convert recombinant mammalian proteins into infectious molecules even in the absence of RNA. Phosphatidylethanolamines (egg) is a mixture of phosphatidylethanolamines isolated from egg with various fatty acyl groups at the sn-1 and sn-2 positions.
L -α-Phosphatidylethanolamine from egg yolk has high unsaturated fatty acid content and elicits radical-scavenging activity. L -α-Phosphatidylethanolamine (PE) is a membrane phospholipid and is interconverted to phosphotidylserine in the presence of phosphatidylserine synthase 2. PE is essential for maintaining the structural integrity of membranes. It is the second most abundant phospholipid in animals, plants and yeast and the major lipid in bacteria. It is synthesized in mitochondria in mammals.
PS(18:0/18:0), also known as pSer(36:0), belongs to the class of organic compounds known as phosphatidylserines. These are glycerophosphoserines in which two fatty acids are bonded to the glycerol moiety through ester linkages. As is the case with diacylglycerols, phosphatidylserines can have many different combinations of fatty acids of varying lengths and saturation attached to the C-1 and C-2 positions. Thus, PS(18:0/18:0) is considered to be a glycerophosphoserine lipid molecule. PS(18:0/18:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. PS(18:0/18:0) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, PS(18:0/18:0) is primarily located in the membrane (predicted from logP) and intracellular membrane. PS(18:0/18:0) exists in all eukaryotes, ranging from yeast to humans. PS(18:0/18:0) participates in a number of enzymatic reactions. In particular, PS(18:0/18:0) can be converted into PE(18:0/18:0); which is mediated by the enzyme phosphatidylserine decarboxylase. Furthermore, Choline and PS(18:0/18:0) can be biosynthesized from PC(18:0/18:0) and L-serine; which is mediated by the enzyme phosphatidylserine synthase. Furthermore, PS(18:0/18:0) can be biosynthesized from lyso-PS(18:0/0:0); which is catalyzed by the enzyme ALE1P acyltransferase. Finally, PS(18:0/18:0) can be biosynthesized from lyso-PS(0:0/18:0); which is catalyzed by the enzyme ALE1P acyltransferase. In humans, PS(18:0/18:0) is involved in phosphatidylcholine biosynthesis PC(18:0/18:0) pathway and phosphatidylethanolamine biosynthesis pe(18:0/18:0) pathway.
1,2-distearoyl-sn-glycero-3-phosphoserine is a 3-sn-phosphatidyl L-serine in which the phosphatidyl acyl group at both positions 1 and 2 is stearoyl. It has a role as a mouse metabolite. It derives from an octadecanoic acid.
Derivatives of PHOSPHATIDIC ACIDS in which the phosphoric acid is bound in ester linkage to a SERINE moiety.
PS(18:0/18:0), also known as pSer(36:0), belongs to the class of organic compounds known as phosphatidylserines. These are glycerophosphoserines in which two fatty acids are bonded to the glycerol moiety through ester linkages. As is the case with diacylglycerols, phosphatidylserines can have many different combinations of fatty acids of varying lengths and saturation attached to the C-1 and C-2 positions. Thus, PS(18:0/18:0) is considered to be a glycerophosphoserine lipid molecule. PS(18:0/18:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. PS(18:0/18:0) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, PS(18:0/18:0) is primarily located in the membrane (predicted from logP) and intracellular membrane. PS(18:0/18:0) exists in all eukaryotes, ranging from yeast to humans. PS(18:0/18:0) participates in a number of enzymatic reactions. In particular, PS(18:0/18:0) can be converted into PE(18:0/18:0); which is mediated by the enzyme phosphatidylserine decarboxylase. Furthermore, Choline and PS(18:0/18:0) can be biosynthesized from PC(18:0/18:0) and L-serine; which is mediated by the enzyme phosphatidylserine synthase. Furthermore, PS(18:0/18:0) can be biosynthesized from lyso-PS(18:0/0:0); which is catalyzed by the enzyme ALE1P acyltransferase. Finally, PS(18:0/18:0) can be biosynthesized from lyso-PS(0:0/18:0); which is catalyzed by the enzyme ALE1P acyltransferase. In humans, PS(18:0/18:0) is involved in phosphatidylcholine biosynthesis PC(18:0/18:0) pathway and phosphatidylethanolamine biosynthesis pe(18:0/18:0) pathway.
1,2-distearoyl-sn-glycero-3-phosphoserine is a 3-sn-phosphatidyl L-serine in which the phosphatidyl acyl group at both positions 1 and 2 is stearoyl. It has a role as a mouse metabolite. It derives from an octadecanoic acid.
Derivatives of PHOSPHATIDIC ACIDS in which the phosphoric acid is bound in ester linkage to a SERINE moiety.
Brand Name:
Vulcanchem
CAS No.:
39382-08-6
VCID:
VC21248341
InChI:
InChI=1S/C42H82NO10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h38-39H,3-37,43H2,1-2H3,(H,46,47)(H,48,49)/t38-,39+/m1/s1
SMILES:
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCCCCCCCCCCC
Molecular Formula:
C42H82NO10P
Molecular Weight:
792.1 g/mol
Phosphatidylserine
CAS No.: 39382-08-6
Cat. No.: VC21248341
Molecular Formula: C42H82NO10P
Molecular Weight: 792.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Phosphatidylethanolamine is the most abundant phospholipid in prokaryotes and the second most abundant found in the membrane of mammalian, plant, and yeast cells, comprising approximately 25% of total mammalian phospholipids. In the brain, phosphatidylethanolamine comprises almost half of the total phospholipids. It is synthesized mainly through the cytidine diphosphate-ethanolamine and phosphatidylserine decarboxylation pathways, which occur in the endoplasmic reticulum (ER) and mitochondrial membranes, respectively. It is a precursor in the synthesis of phosphatidylcholine and arachidonoyl ethanolamide and is a source of ethanolamine used in various cellular functions. In E. coli, phosphatidylethanolamine deficiency prevents proper assembly of lactose permease, suggesting a role as a lipid chaperone. It is a cofactor in the propagation of prions in vitro and can convert recombinant mammalian proteins into infectious molecules even in the absence of RNA. Phosphatidylethanolamines (egg) is a mixture of phosphatidylethanolamines isolated from egg with various fatty acyl groups at the sn-1 and sn-2 positions. PS(18:0/18:0), also known as pSer(36:0), belongs to the class of organic compounds known as phosphatidylserines. These are glycerophosphoserines in which two fatty acids are bonded to the glycerol moiety through ester linkages. As is the case with diacylglycerols, phosphatidylserines can have many different combinations of fatty acids of varying lengths and saturation attached to the C-1 and C-2 positions. Thus, PS(18:0/18:0) is considered to be a glycerophosphoserine lipid molecule. PS(18:0/18:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. PS(18:0/18:0) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, PS(18:0/18:0) is primarily located in the membrane (predicted from logP) and intracellular membrane. PS(18:0/18:0) exists in all eukaryotes, ranging from yeast to humans. PS(18:0/18:0) participates in a number of enzymatic reactions. In particular, PS(18:0/18:0) can be converted into PE(18:0/18:0); which is mediated by the enzyme phosphatidylserine decarboxylase. Furthermore, Choline and PS(18:0/18:0) can be biosynthesized from PC(18:0/18:0) and L-serine; which is mediated by the enzyme phosphatidylserine synthase. Furthermore, PS(18:0/18:0) can be biosynthesized from lyso-PS(18:0/0:0); which is catalyzed by the enzyme ALE1P acyltransferase. Finally, PS(18:0/18:0) can be biosynthesized from lyso-PS(0:0/18:0); which is catalyzed by the enzyme ALE1P acyltransferase. In humans, PS(18:0/18:0) is involved in phosphatidylcholine biosynthesis PC(18:0/18:0) pathway and phosphatidylethanolamine biosynthesis pe(18:0/18:0) pathway. 1,2-distearoyl-sn-glycero-3-phosphoserine is a 3-sn-phosphatidyl L-serine in which the phosphatidyl acyl group at both positions 1 and 2 is stearoyl. It has a role as a mouse metabolite. It derives from an octadecanoic acid. Derivatives of PHOSPHATIDIC ACIDS in which the phosphoric acid is bound in ester linkage to a SERINE moiety. |
|---|---|
| CAS No. | 39382-08-6 |
| Molecular Formula | C42H82NO10P |
| Molecular Weight | 792.1 g/mol |
| IUPAC Name | (2S)-2-amino-3-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-hydroxyphosphoryl]oxypropanoic acid |
| Standard InChI | InChI=1S/C42H82NO10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h38-39H,3-37,43H2,1-2H3,(H,46,47)(H,48,49)/t38-,39+/m1/s1 |
| Standard InChI Key | TZCPCKNHXULUIY-RGULYWFUSA-N |
| Isomeric SMILES | CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)OC(=O)CCCCCCCCCCCCCCCCC |
| SMILES | CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCCCCCCCCCCC |
| Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCCCCCCCCCCC |
| Appearance | Unit:50 mg/ml, 1mlSolvent:chloroformPurity:98+%Physical liquid |
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